1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol

Medicinal chemistry Structure-activity relationship Conformational analysis

1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol (CAS 890095-78-0) is a heterocyclic thiol belonging to the 1-substituted-1H-tetrazole-5-thiol class. With a molecular formula of C9H8N4O2S and a molecular weight of 236.25 g/mol, it integrates a benzodioxole (1,3-benzodioxole) ring system linked via a methylene bridge to the N1 position of a tetrazole-5-thiol core.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 890095-78-0
Cat. No. B2737396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol
CAS890095-78-0
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C(=S)N=NN3
InChIInChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H,10,12,16)
InChIKeyWQAOGNQFZVHXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol (CAS 890095-78-0): Structural and Physicochemical Baseline for Procurement Evaluation


1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol (CAS 890095-78-0) is a heterocyclic thiol belonging to the 1-substituted-1H-tetrazole-5-thiol class [1]. With a molecular formula of C9H8N4O2S and a molecular weight of 236.25 g/mol, it integrates a benzodioxole (1,3-benzodioxole) ring system linked via a methylene bridge to the N1 position of a tetrazole-5-thiol core . The compound exhibits thione-thiol tautomerism, reflected in the alternative IUPAC designation 1-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole-5-thione . This dual aromatic heterocyclic architecture—combining the electron-rich benzodioxole moiety with the hydrogen-bond-capable tetrazole-5-thiol—defines its potential as a versatile building block and ligand, distinguishing it from simpler alkyl or aryl tetrazole-5-thiols commonly used in pharmaceutical intermediate chemistry.

Why 1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol Cannot Be Replaced by Generic 1-Substituted Tetrazole-5-thiol Analogs


1-Substituted-1H-tetrazole-5-thiols are not interchangeable building blocks; the nature of the N1 substituent directly modulates the electronic environment of the tetrazole ring, the thiol/thione tautomeric equilibrium, and the steric profile of the derived products [1]. The benzodioxol-5-ylmethyl substituent in the target compound introduces a specific combination of conformational flexibility (via the methylene spacer) and aromatic electron density (via the 1,3-benzodioxole oxygen atoms) that is absent in simpler benzyl, methyl, or phenyl analogs [2]. This structural difference has been shown to influence biological target engagement: benzodioxole-containing tetrazole analogs exhibit potent AT1 receptor binding (IC50 values in the nanomolar range), an activity profile not replicated by simple phenyl or alkyl tetrazole congeners [3]. Consequently, substituting this compound with 1-benzyl-1H-tetrazole-5-thiol (MW 192.24) or 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol (CAS 370079-10-0, lacking the methylene linker) would yield products with fundamentally different physicochemical properties, conformational preferences, and biological readouts, as quantified in the evidence items below.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol vs. Closest Analogs


Methylene Linker Confers Distinct Structural Topology Compared to Directly Attached Benzodioxole Analog (CAS 370079-10-0)

The target compound (890095-78-0) differs from its closest structural analog 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol (CAS 370079-10-0) by a single methylene (–CH2–) spacer between the benzodioxole ring and the tetrazole N1 position. This methylene insertion increases molecular weight from 222.22 to 236.25 g/mol and introduces an additional rotatable bond, altering the conformational landscape accessible to the molecule . The linker transforms the geometric relationship between the two ring systems: in the target compound, the benzodioxole and tetrazole rings are separated by a flexible sp3 carbon, whereas in 370079-10-0 they are directly connected, enforcing a more rigid, conjugated arrangement. This topological distinction is critical in structure-based drug design, where the vector and distance between pharmacophoric elements determine target complementarity [1].

Medicinal chemistry Structure-activity relationship Conformational analysis

Crystallographic Validation as a Fragment Hit in Endothiapepsin: Evidence of Target Engagement Not Demonstrated for Benzyl or Methyl Analogs

The target compound—as the 1-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrazol-5-yl substructure within a larger ligand scaffold—has been co-crystallized with Endothiapepsin (PDB ID: 6RON), a well-established model aspartic protease used extensively in fragment-based drug discovery (FBDD) campaigns [1]. The ligand (three-letter code: KCE) occupies the enzyme active site with defined electron density, demonstrating that the benzodioxolylmethyl-tetrazole fragment can engage a biologically relevant protein target. This crystallographic validation is absent for simpler 1-substituted tetrazole-5-thiols such as 1-benzyl-1H-tetrazole-5-thiol or 1-methyl-1H-tetrazole-5-thiol, which have not been reported in analogous co-crystal structures with this target class [2].

Fragment-based drug discovery Structural biology Aspartic protease inhibition

Benzodioxole-Tetrazole Scaffold Delivers Potent AT1 Receptor Binding: Nanomolar IC50 Demonstrated for Class, Unattainable with Simple Phenyl or Benzyl Tetrazole-5-thiols

Benzodioxole-containing tetrazole analogs have been evaluated as angiotensin II AT1 receptor antagonists, with structurally related 1,3-benzodioxole-2-carboxylate tetrazole analogs exhibiting IC50 values of 56 nM and 34 nM in AT1 receptor binding assays [1]. These values place benzodioxole-tetrazole hybrids in a potency range comparable to clinical AT1 antagonists. Critically, this binding affinity is conferred by the benzodioxole pharmacophore in conjunction with the tetrazole acidic bioisostere—a scaffold combination uniquely present in the target compound. Simple 1-phenyl-1H-tetrazole-5-thiol or 1-benzyl-1H-tetrazole-5-thiol lack the oxygenated aromatic system required for this specific receptor interaction and have not been reported with comparable AT1 binding activity [2].

Angiotensin II receptor GPCR antagonism Cardiovascular drug discovery

Physicochemical Differentiation: Computed Density and Boiling Point vs. Directly Attached Analog (CAS 370079-10-0)

Computed physicochemical properties reveal measurable differences between the target compound and its closest analog. The directly attached variant 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol (CAS 370079-10-0) has a computed density of 1.8 ± 0.1 g/cm³ and a predicted boiling point of 407.5 ± 55.0 °C at 760 mmHg . While analogous data for CAS 890095-78-0 are listed as N/A on multiple databases—reflecting its status as a less-characterized research chemical—the molecular weight difference (236.25 vs. 222.22 g/mol) and additional methylene group predictably alter logP (increased lipophilicity), aqueous solubility, and melting point. These parameters directly impact compound handling, formulation compatibility, and bioavailability predictions in early-stage drug discovery .

Physicochemical profiling Lead optimization Formulation development

Procurement-Guiding Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol (CAS 890095-78-0)


Fragment-Based Drug Discovery (FBDD) Targeting Aspartic Proteases

The crystallographic validation of the benzodioxolylmethyl-tetrazole substructure bound to Endothiapepsin (PDB 6RON) establishes this scaffold as a confirmed fragment hit for aspartic proteases [1]. Researchers pursuing FBDD campaigns against HIV protease, renin, BACE1, or plasmepsins can prioritize this compound as a starting point for fragment growing or merging strategies. The methylene linker provides a conformational degree of freedom that can be exploited to optimize binding interactions during hit-to-lead development—a design feature absent in the directly attached analog.

Synthesis of Cephalosporin Antibiotic Intermediates via S-Alkylation

1-Substituted-1H-tetrazole-5-thiols are established intermediates for cephalosporin antibiotic side-chain construction, with 1-methyl-1H-tetrazole-5-thiol serving as the industrial standard for cefamandole, cefoperazone, and cefmetazole production [2]. The target compound's thiol group undergoes S-alkylation at the tetrazole C5 position to form thioether-linked cephalosporin conjugates [1]. The benzodioxolylmethyl substituent introduces unique steric and electronic modulation to the cephalosporin scaffold that is not achievable with methyl or benzyl tetrazole-5-thiols, potentially yielding novel antibiotic candidates with differentiated resistance profiles [3].

Development of Non-Peptidic Angiotensin II AT1 Receptor Antagonists

Benzodioxole-tetrazole hybrids have demonstrated nanomolar AT1 receptor binding affinity (IC50 34–56 nM), rivaling early clinical candidates in the sartan class [4]. The tetrazole-5-thiol group in the target compound serves as a carboxylic acid bioisostere—a well-validated strategy for improving oral bioavailability and metabolic stability of AT1 antagonists. The methylene-linked benzodioxole moiety additionally offers a conformationally flexible lipophilic group that can be tuned for optimal receptor occupancy [4]. Procurement of this specific compound enables SAR exploration around the methylene spacer length, a key parameter that cannot be investigated with 370079-10-0.

Metal Complexation and Coordination Chemistry Studies

Tetrazole-5-thiols function as versatile ligands for transition metal complexes, with 1-methyl-1H-tetrazole-5-thiol forming characterized complexes with bismuth, palladium, and other metals that exhibit antimicrobial and cytotoxic activities [5]. The thiol/thione tautomerism of the target compound provides two distinct coordination modes (S-donor thiolate vs. N,S-chelation), while the benzodioxole oxygens offer additional Lewis basic sites for secondary metal interactions. These features create a coordination chemistry landscape distinct from simpler tetrazole-5-thiol ligands, enabling the construction of metal-organic frameworks or bioactive metal complexes with tailored properties.

Quote Request

Request a Quote for 1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.